2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
Description
Properties
IUPAC Name |
4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S2/c1-2-24(21,22)13-7-6-10(14(17)15(13)18)12-9-23-16(20-12)11-5-3-4-8-19-11/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJWSDLRFZKSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine typically involves multi-step organic reactions. One common approach is the condensation of 2-chloropyridine with a thiazole derivative, followed by the introduction of the dichloroethylsulfonylphenyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis
Key Observations :
Chlorine Substitution :
- The target compound’s 2,3-dichloro configuration contrasts with the 2,4-dichloro substitution in the highly active antifungal compound from . Positional differences may influence steric and electronic interactions with biological targets.
- The 4-chlorophenyl derivative () lacks a sulfonyl group, suggesting ethylsulfonyl in the target compound could enhance electrophilicity or metabolic stability.
Sulfonyl vs. Hydrazone Groups :
- The ethylsulfonyl group in the target compound is bulkier and more electron-withdrawing than the hydrazone groups in . This may improve membrane permeability but reduce flexibility in target binding.
Pyridine vs. Phenol Linkage: Pyridine’s nitrogen atom (target compound) vs. Pyridine may enhance solubility in hydrophobic environments, while phenol could improve polar interactions.
Antifungal Activity Trends
Evidence from highlights the critical role of chlorine positioning and bulky substituents in antifungal efficacy:
- The compound with 2,4-dichlorophenyl and dimethoxyphenol (MIC = 0.5 μg/mL) outperforms others, likely due to optimized halogen interactions and steric effects.
Biological Activity
2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The thiazole moiety is known to interact with various enzymes, potentially inhibiting their function. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Antimicrobial Properties : The dichloro and ethylsulfonyl groups enhance the compound's ability to disrupt microbial cell membranes, making it effective against certain bacterial strains.
Biological Activity Overview
1. Anticancer Activity
In a study evaluating the anticancer effects of thiazole derivatives, this compound was tested against various human cancer cell lines. The compound displayed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests that the compound could be a promising candidate for further development as an anticancer agent.
2. Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The presence of the ethylsulfonyl group was crucial for enhancing membrane permeability, leading to bacterial cell death.
Research Findings
Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of thiazole derivatives:
- SAR Analysis : Modifications in the phenyl ring significantly influence the biological activity. For instance, substituents such as chlorine and sulfonyl groups were found to enhance anticancer activity due to their electron-withdrawing properties which stabilize the active form of the drug.
- Molecular Dynamics Simulations : These simulations indicated that this compound interacts with target proteins primarily through hydrophobic interactions, suggesting a strong binding affinity that could be exploited in drug design.
Q & A
Q. What are the optimal synthetic routes for 2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. Key steps include:
- Coupling reactions : Palladium catalysts (e.g., Pd/C) in solvents like DMF or THF under reflux (60–80°C) .
- Sulfonation : Ethylsulfonyl group introduction via nucleophilic substitution, requiring anhydrous conditions and bases like NaH . Yield optimization often hinges on solvent polarity (DMF enhances cyclization) and catalyst loading (5–10 mol% Pd/C) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC : To assess purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .
- NMR (¹H/¹³C) : Confirm regiochemistry of the thiazole and pyridine rings; key signals include pyridine protons at δ 8.5–9.0 ppm and thiazole protons at δ 7.0–7.5 ppm .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 438.97 for C₁₆H₁₂Cl₂N₂O₂S₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid denaturation) .
- Target specificity : Use molecular docking (AutoDock Vina) to predict binding to kinases vs. off-target receptors .
- Metabolic stability : Evaluate hepatic microsome stability (e.g., rat liver microsomes, NADPH regeneration system) to rule out rapid degradation .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?
- Co-crystallization : Co-formers like succinic acid enhance aqueous solubility via hydrogen bonding with pyridine N .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated ethylsulfonyl) to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release, validated via dialysis bag method in PBS (pH 7.4) .
Q. How does the ethylsulfonyl group influence the compound’s reactivity and interaction with biological targets?
- Electron-withdrawing effect : The -SO₂Et group increases thiazole ring electrophilicity, enhancing covalent binding to cysteine residues in enzymes (e.g., kinase ATP-binding pockets) .
- Hydrogen bonding : Sulfonyl oxygen atoms act as H-bond acceptors with backbone amides (e.g., in COX-2), confirmed via X-ray crystallography .
- Metabolite profiling : LC-MS/MS identifies sulfone-to-sulfoxide oxidation as a major metabolic pathway in hepatocyte assays .
Methodological Considerations
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Fragment-based design : Synthesize analogs with modified substituents (e.g., replacing ethylsulfonyl with methylsulfonamido) and test in parallel assays .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., Cl vs. F at phenyl positions) to bioactivity using multiple linear regression .
- 3D-QSAR : Build CoMFA models (Sybyl-X) using steric/electrostatic fields from aligned docked conformers .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., thiazole ring decomposition) by precise control of residence time and temperature .
- DoE (Design of Experiments) : Optimize parameters (catalyst loading, solvent ratio) via response surface methodology (JMP software) .
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
